
2-Pentylnonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylnonanal is an organic compound that belongs to the class of aldehydes. It is characterized by a long carbon chain with a terminal aldehyde group. The molecular formula of this compound is C14H28O, and it has a molecular weight of 210.3556 g/mol . This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylnonanal can be synthesized through various organic reactions. One common method involves the oxidation of primary alcohols. For instance, this compound can be prepared by the oxidation of 2-Pentylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This method involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex, to form an aldehyde. The resulting aldehyde is then hydrogenated to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-Pentylnonanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, 2-Pentylnonanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 2-Pentylnonanoic acid
Reduction: 2-Pentylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentylnonanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinctive odor. .
Mechanism of Action
The mechanism of action of 2-Pentylnonanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nonenal: Another aldehyde with a similar structure but a different carbon chain length.
2-Decenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Another structurally similar aldehyde with an even longer carbon chain.
Uniqueness
2-Pentylnonanal is unique due to its specific carbon chain length and the position of the aldehyde group. This gives it distinct chemical properties and reactivity compared to other aldehydes. Its specific odor profile also makes it valuable in the fragrance industry .
Properties
CAS No. |
88015-71-8 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-pentylnonanal |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
DXRZZZFLQMCCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


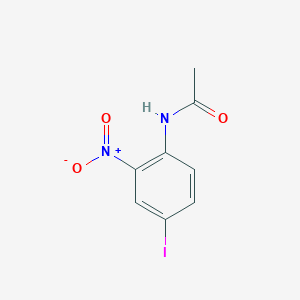
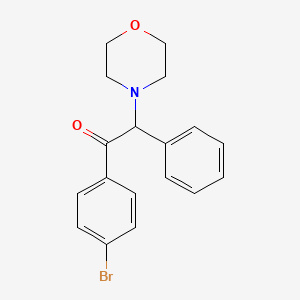

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
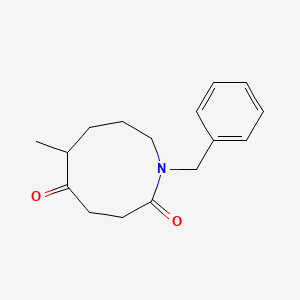
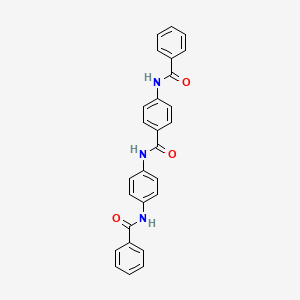
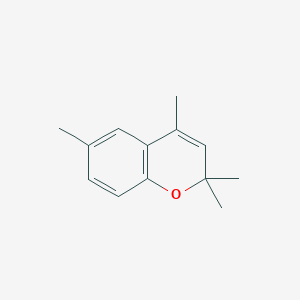
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
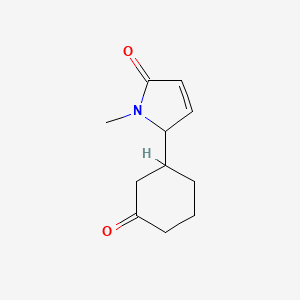
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
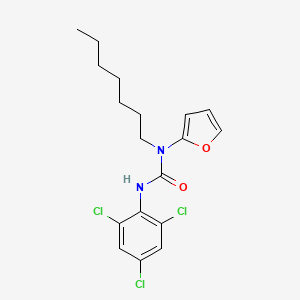
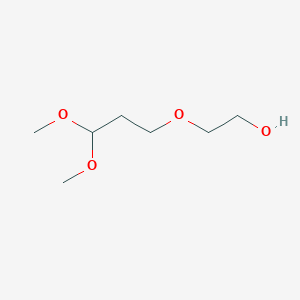
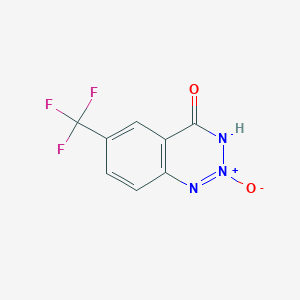
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
